Blonanserin Impurity 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blonanserin Impurity 6 is a chemical compound with the CAS Registry number 132810-83-4 . It is categorized as an impurity of Blonanserin, a novel antipsychotic agent . It is not considered a hazardous compound .
Synthesis Analysis
During the process development of Blonanserin, formations of unknown impurities were observed in the final product at enhanced levels. These were identified as Des ethyl impurity, di-N-ethylpiperazine impurity, Chloro impurity, and des-fluoro impurity . Detailed optimization studies were conducted to develop an efficient process for the commercial production of Blonanserin substantially free from these impurities .Aplicaciones Científicas De Investigación
Innovative Method Development for Impurity Analysis
A comprehensive HPLC method was developed and validated to efficiently separate and estimate impurities in Blonanserin, including Impurity 6. This method showcases high specificity, sensitivity, and accuracy, with mean recovery rates ranging from 97% to 105%, demonstrating its effectiveness in monitoring and quantifying impurities within Blonanserin formulations. The method employs a Zorbax Bonus RP EP C18 column and a mobile phase containing pH 2.4 buffer, showcasing its ability to achieve active and efficient chromatographic separation with excellent resolution between impurities, confirming its utility for ensuring the purity and safety of Blonanserin in clinical applications (Annapoorna V et al., 2021).
Enhancement of Physicochemical Properties
Research into novel crystalline forms of Blonanserin has led to the development of variants with improved solubility, dissolution rates, and stability. Through liquid-assisted grinding with coformers, multiple blonanserin salts and a cocrystal were created, providing insights into the physicochemical enhancement of the drug. This research not only advances the understanding of Blonanserin's properties but also opens pathways for developing more effective and stable pharmaceutical formulations, potentially improving therapeutic outcomes for patients with schizophrenia (D. Maddileti et al., 2014).
Pharmacokinetic Evaluation and Dose Optimization
The development of a Blonanserin transdermal patch has been a significant advancement, offering an alternative delivery system for patients with schizophrenia. Population pharmacokinetic analysis and simulations based on clinical data have provided insights into the pharmacokinetics of Blonanserin, enabling the estimation of dopamine D2 receptor occupancy and facilitating the optimization of dosing schedules. This research supports the clinical application of the Blonanserin patch, highlighting its potential for stable plasma concentrations and improved tolerability, thereby enhancing patient compliance and treatment outcomes (Atsushi Kitamura et al., 2021).
Safety and Hazards
Direcciones Futuras
The efficacy of Blonanserin, the parent compound of Blonanserin Impurity 6, is similar to that of risperidone, but it is unclear whether Blonanserin is more effective than risperidone at improving cognitive and social function. More high-quality studies are needed to verify the efficacy and safety of Blonanserin in the future .
Mecanismo De Acción
Target of Action
Blonanserin primarily targets and inhibits dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A . These receptors play a crucial role in neurotransmission, which is fundamental to the functioning of the nervous system.
Mode of Action
Blonanserin binds to and inhibits dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity . It has low affinity for other dopamine and serotonin receptors, as well as muscarinic, adrenergic, and histamine receptors . This selective inhibition reduces dopaminergic and serotonergic neurotransmission .
Biochemical Pathways
The antagonism of dopamine and serotonin receptors by Blonanserin leads to a reduction in positive and negative symptoms of schizophrenia . The drug’s action on these receptors affects the dopaminergic and serotonergic pathways, which are thought to be involved in the pathophysiology of schizophrenia .
Pharmacokinetics
Blonanserin has a Tmax (time to reach maximum plasma concentration) of 1.5 hours and a bioavailability of 55% . The Tmax has been observed to be prolonged and relative bioavailability increased when administered with food . Blonanserin has a Vc (volume of distribution in the central compartment) of 9500 L and a Vt (volume of distribution in the tissue compartment) of 8560 L for a total Vd (volume of distribution) of 18060 L .
Result of Action
The molecular and cellular effects of Blonanserin’s action result in a reduction in the symptoms of schizophrenia . By antagonizing dopamine and serotonin receptors, Blonanserin reduces both the positive symptoms (such as hallucinations and delusions) and the negative symptoms (such as lack of motivation and social withdrawal) of schizophrenia .
Action Environment
The action, efficacy, and stability of Blonanserin can be influenced by various environmental factors. Furthermore, the drug’s efficacy and safety profile may vary among different populations, necessitating further studies .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for Blonanserin Impurity 6 involves the reaction of 4-(4-fluorophenyl)piperidine with 1-(2-methoxyphenyl)piperazine in the presence of potassium carbonate and 1,4-dioxane as a solvent.", "Starting Materials": [ "4-(4-fluorophenyl)piperidine", "1-(2-methoxyphenyl)piperazine", "potassium carbonate", "1,4-dioxane" ], "Reaction": [ "Add 4-(4-fluorophenyl)piperidine and 1-(2-methoxyphenyl)piperazine to a round bottom flask", "Add potassium carbonate and 1,4-dioxane as a solvent to the flask", "Stir the mixture at room temperature for 24 hours", "Extract the mixture with ethyl acetate", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Purify the resulting solid by recrystallization using a suitable solvent" ] } | |
Número CAS |
132810-83-4 |
Fórmula molecular |
C23H30FN3 |
Peso molecular |
367.51 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.